(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using multistage reactors. For example, a three-reactor system can be employed where the initial reaction forms an intermediate, which is then dehydrated and cyclized to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Thiabendazole: Another anthelmintic with a thiazole ring, used to treat parasitic worm infections.
WAY-181187: An anxiolytic agent with an imidazo[2,1-b]thiazole core.
Uniqueness
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its biological activity and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H19ClN6S2 |
---|---|
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/2C6H9N3S.ClH/c2*7-3-5-4-9-1-2-10-6(9)8-5;/h2*4H,1-3,7H2;1H |
InChI-Schlüssel |
MQHYBQMBAWYKLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=CN21)CN.C1CSC2=NC(=CN21)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.